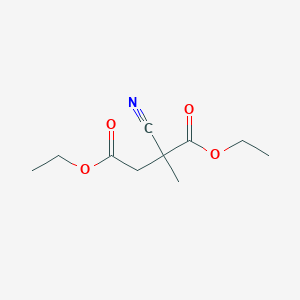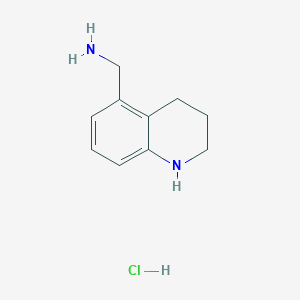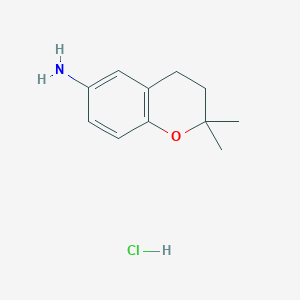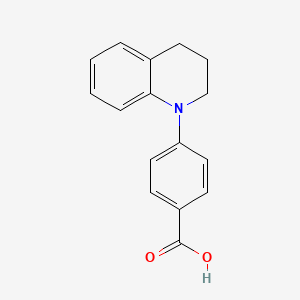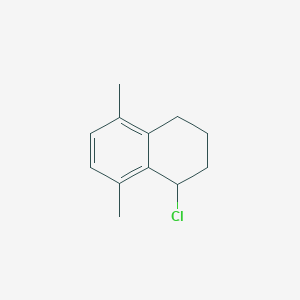
1-Chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene is a chlorinated derivative of tetrahydronaphthalene. This compound is characterized by the presence of a chlorine atom and two methyl groups attached to the tetrahydronaphthalene ring. It is a colorless liquid with a molecular formula of C12H15Cl and a molecular weight of 194.70 g/mol .
準備方法
The synthesis of 1-Chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene can be achieved through several methods. One common approach involves the chlorination of 5,8-dimethyl-1,2,3,4-tetrahydronaphthalene using chlorine gas in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position .
Industrial production methods may involve the catalytic hydrogenation of naphthalene followed by selective chlorination. The use of nickel catalysts is common in the hydrogenation step, while various chlorinating agents can be employed for the subsequent chlorination .
化学反応の分析
1-Chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding 5,8-dimethyl-1,2,3,4-tetrahydronaphthalene. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 5,8-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-dione.
科学的研究の応用
1-Chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable starting material for the preparation of various derivatives.
Biology: This compound can be used in studies involving the interaction of chlorinated hydrocarbons with biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: Research into the potential therapeutic applications of chlorinated hydrocarbons often includes studies on compounds like this compound. Its effects on cellular processes and potential as a drug candidate are areas of interest.
作用機序
The mechanism of action of 1-Chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets and pathways within biological systems. The chlorine atom and methyl groups influence its reactivity and interactions. In biological systems, it may interact with enzymes and receptors, affecting cellular processes such as signal transduction and metabolism .
類似化合物との比較
1-Chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene can be compared with other similar compounds, such as:
1-Chloro-1,2,3,4-tetrahydronaphthalene: This compound lacks the methyl groups present in this compound, resulting in different chemical properties and reactivity.
Tetralin (1,2,3,4-tetrahydronaphthalene): This compound does not contain the chlorine atom, making it less reactive in certain substitution reactions.
5,8-Dimethyl-1,2,3,4-tetrahydronaphthalene:
特性
分子式 |
C12H15Cl |
|---|---|
分子量 |
194.70 g/mol |
IUPAC名 |
1-chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C12H15Cl/c1-8-6-7-9(2)12-10(8)4-3-5-11(12)13/h6-7,11H,3-5H2,1-2H3 |
InChIキー |
ABHWZPXHFMHKAT-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CCCC(C2=C(C=C1)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(2-Fluorobenzyl)-4-methyl-2-(piperidin-3-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one hydrochloride](/img/structure/B12314980.png)
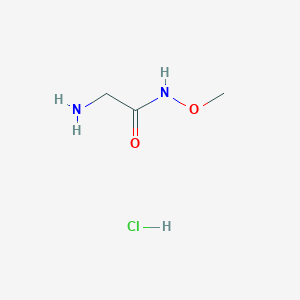
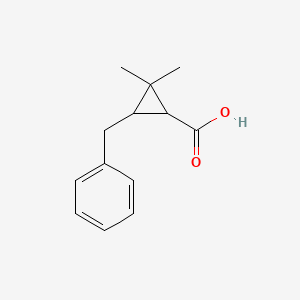
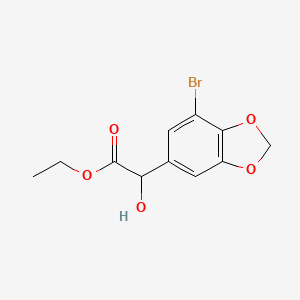
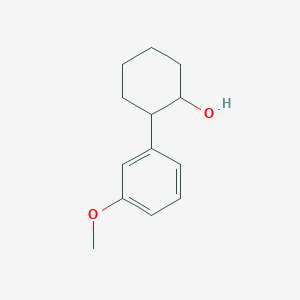


![6-[Methyl(phenyl)amino]pyridine-3-carbonitrile](/img/structure/B12315016.png)
![1-[(5-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12315024.png)
